molecular formula C12H15F3N2O B1489345 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine CAS No. 1220180-44-8

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine

Cat. No. B1489345
M. Wt: 260.26 g/mol
InChI Key: JJUNIYFKGAHIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is used for proteomics research .


Physical And Chemical Properties Analysis

“2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine” has a molecular weight of 228.72 and a molecular formula of C11H17ClN2O . Further physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Piperidine Derivatives

    • Scientific Field : Pharmaceutical Industry
    • Application Summary : Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Trifluoromethylpyridines (TFMP)

    • Scientific Field : Agrochemical and Pharmaceutical Industries
    • Application Summary : TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Methods of Application : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The safety and hazards associated with “2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine” are not explicitly stated in the available resources. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-1-2-11(17-7-10)18-8-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNIYFKGAHIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ogiyama, M Yamaguchi, N Kurikawa… - Bioorganic & Medicinal …, 2017 - Elsevier
HSL inhibition is a promising approach to the treatment of dyslipidemia. As a result of re-optimization of lead compound 2, we identified novel compound 25a exhibiting potent inhibitory …
Number of citations: 6 www.sciencedirect.com

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